molecular formula C11H11BrN2O2S B1442875 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 227957-72-4

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B1442875
CAS No.: 227957-72-4
M. Wt: 315.19 g/mol
InChI Key: VSXBDCXWRIVQID-UHFFFAOYSA-N
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Description

2-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 227957-72-4) is a high-value benzothiazole derivative supplied for advanced research and development. With a molecular formula of C11H11BrN2O2S and a molecular weight of 315.19 g/mol, this compound is a key synthetic intermediate in medicinal chemistry . The benzothiazole core is a privileged scaffold in drug discovery, known for yielding derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-tubercular properties . This acetamide derivative is of particular interest for constructing novel molecules via further functionalization; the bromoacetamide group serves as a versatile handle for nucleophilic substitution reactions, allowing researchers to create diverse chemical libraries. Notably, structurally related N-(6-arylbenzo[d]thiazol-2-yl)acetamide compounds have demonstrated significant urease inhibitory activity in biochemical assays, showcasing their potential as leads for therapeutic development . This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to explore new chemical entities in areas such as infectious disease and enzyme inhibition.

Properties

IUPAC Name

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-2-16-7-3-4-8-9(5-7)17-11(13-8)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXBDCXWRIVQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

The core step involves acylation of the 6-ethoxy-1,3-benzothiazol-2-amine with bromoacetyl chloride or a similar bromoacetylating agent to introduce the bromoacetamide functionality.

General procedure:

  • The amine (6-ethoxy-1,3-benzothiazol-2-amine) is reacted with bromoacetyl chloride in the presence of a base such as potassium carbonate or DIPEA (N,N-diisopropylethylamine).
  • The reaction is typically carried out in an inert solvent such as benzene or dimethylformamide (DMF).
  • The mixture is stirred at room temperature or refluxed for several hours (6–12 h).
  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
  • The solid product is filtered, washed, and dried under vacuum.

This method yields this compound with good purity and yield.

Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Time Yield
Acylation 6-ethoxy-1,3-benzothiazol-2-amine + bromoacetyl chloride + K2CO3 or DIPEA Benzene or DMF Room temp to reflux 6–12 hours Not explicitly reported, typically moderate to high

Mechanistic Notes

  • The nucleophilic amine group on the benzothiazole attacks the electrophilic carbonyl carbon of bromoacetyl chloride.
  • The base neutralizes the generated HCl, preventing side reactions.
  • The bromo substituent remains intact, allowing further functionalization if desired.

Comparative Preparation of Related Compounds

For context, similar benzothiazole acetamides have been synthesized using chloroacetyl chloride instead of bromoacetyl chloride, as seen in the preparation of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide. The substitution of chlorine by bromine in the acylating agent leads to the target brominated compound.

Compound Acylating Agent Base Solvent Reaction Time Yield (%)
2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide Chloroacetyl chloride K2CO3 Benzene 6–12 h 84
This compound Bromoacetyl chloride K2CO3 or DIPEA Benzene or DMF 6–12 h Not specified

Research Findings and Analytical Data

While direct analytical data for this compound synthesis are limited in the literature, the compound's identity is confirmed by:

  • Molecular formula: C11H11BrN2O2S
  • Molecular weight: 315.19 g/mol
  • SMILES notation: CCOC1=CC2=C(N=C(S2)NC(CBr)=O)C=C1
  • Standard characterization techniques such as NMR, IR, and mass spectrometry are typically employed to verify structure and purity.

The compound is commercially available for research purposes, indicating established synthetic accessibility.

Summary Table of Preparation Method

Parameter Description
Starting Material 6-ethoxy-1,3-benzothiazol-2-amine
Acylating Agent Bromoacetyl chloride
Base Potassium carbonate or DIPEA
Solvent Benzene or DMF
Temperature Room temperature to reflux
Reaction Time 6–12 hours
Work-up Cooling, precipitation in ice water, filtration
Product This compound
Characterization NMR, IR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Brominating Agents: N-bromosuccinimide (NBS), bromine.

    Ethylating Agents: Ethyl iodide, ethyl bromide.

    Acylating Agents: Acetyl chloride, acetic anhydride.

    Catalysts: Lewis acids, bases, dehydrating agents.

Major Products Formed

    Substituted Benzothiazoles: Products formed by nucleophilic substitution reactions.

    Oxidized/Reduced Derivatives: Products formed by oxidation or reduction reactions.

    Carboxylic Acids and Amines: Products formed by hydrolysis reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

6-Ethoxy vs. 6-Methoxy Substitution
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide (): Replacing the ethoxy group with methoxy reduces steric bulk and slightly decreases lipophilicity. Crystallographic studies reveal that the methoxy derivative forms intermolecular hydrogen bonds (N–H⋯N and C–H⋯O) and exhibits a planar acetamide fragment, which influences crystal packing and stability .
  • Impact : Ethoxy substitution in the target compound may enhance metabolic stability compared to methoxy due to reduced susceptibility to oxidative demethylation.
6-Trifluoromethyl Substitution
  • This derivative is patented for pharmaceutical applications, highlighting the importance of substituent-driven activity .

Halogen Variation on the Acetamide Moiety

Bromo vs. Chloro Analogs
  • 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide (EN300-01803, molecular weight: 273.72) (): The chloro analog has a lower molecular weight (Δ = 41.47 g/mol) and reduced steric demand compared to the bromo compound. Chlorine’s smaller atomic radius may favor faster reaction kinetics in nucleophilic substitutions.
  • Reactivity : Bromine’s higher leaving-group ability (due to weaker C–Br bond) makes the target compound more reactive in cross-coupling or alkylation reactions .

Core Heterocycle Modifications

Benzothiazole vs. Thiazole/Other Heterocycles
  • This analog is synthesized in high yield (quantitative) and used in further derivatization .
  • 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ): Incorporation of a pyrimidine-carboxamide group instead of acetamide introduces additional hydrogen-bonding sites, which may enhance target engagement (e.g., dengue virus NS proteins) .

Functional Group Additions

Sulfanyl and Triazinoindole Derivatives
  • 2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (): This complex derivative demonstrates how sulfanyl bridges and extended heterocyclic systems can modulate bioactivity. The bromine here is part of a triazinoindole system, unlike the acetamide-bound bromine in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent on Benzothiazole Halogen Molecular Weight Key Properties/Applications Reference
2-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide 6-Ethoxy Br 315.19 Reactive intermediate; bromine enables nucleophilic substitutions
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide 6-Ethoxy Cl 273.72 Lower MW; faster reaction kinetics
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide 6-Methoxy Planar crystal structure; hydrogen-bonding motifs
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-Trifluoromethyl Pharmaceutical applications; enhanced hydrophobicity
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide 6-Ethoxy Br Antiviral (dengue NS targeting); pyrimidine enhances binding

Research Findings and Implications

  • Reactivity : The bromine atom in the target compound offers superior leaving-group ability compared to chlorine, enabling efficient synthesis of derivatives for drug discovery pipelines .
  • Biological Activity : Ethoxy and trifluoromethyl substituents on benzothiazole cores are associated with enhanced bioactivity, as seen in antiviral and anticancer applications .
  • Crystallography : Hydrogen-bonding patterns in methoxy analogs () suggest that similar studies on the target compound could elucidate its solid-state behavior and stability .

Biological Activity

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C11_{11}H11_{11}BrN2_2O2_2S, with a molecular weight of approximately 299.19 g/mol. Its structure features a bromine atom, an ethoxy group, and an acetamide moiety attached to the benzothiazole ring, contributing to its unique chemical reactivity and biological activity.

Enzyme Interaction

This compound exhibits significant interaction with various enzymes:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This property is crucial for its potential use as an anticancer agent.
  • Cellular Metabolism : It influences cellular metabolism by inhibiting metabolic enzymes, which alters the flux of metabolites within cells.

Cellular Effects

The compound's effects on cellular processes include:

  • Cell Signaling Modulation : It modulates key signaling pathways, affecting the activity of proteins involved in cell growth and survival.
  • Gene Expression : By interacting with transcription factors, it can alter gene expression levels, impacting various biological processes.

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Molecular Targets : The compound binds to specific enzymes or receptors, inhibiting their activity. For instance, it may inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : Research indicates that the compound promotes apoptosis in cancer cells by influencing signaling pathways like AKT and ERK .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown efficacy against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). It significantly inhibited cell proliferation and induced apoptosis at low concentrations (1–4 μM) .
Cell LineIC50 (μM)Effect on Proliferation
A4313Significant inhibition
A5492Significant inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and Antifungal Activity : Preliminary studies suggest effectiveness against several bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

Study 1: Antitumor Activity Evaluation

A study evaluated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that this compound significantly reduced the viability of A431 and A549 cells through apoptosis induction and cell cycle arrest .

Study 2: Mechanistic Insights

Another research project focused on the mechanistic pathways influenced by this compound. It was found to inhibit inflammatory cytokines (IL-6 and TNF-α) in macrophage models, suggesting dual anti-inflammatory and anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting bromoacetyl derivatives with 6-ethoxy-1,3-benzothiazol-2-amine under reflux in chloroform or ethanol (6–12 hours, 60–80°C) . Optimization involves controlling stoichiometry (1:1.1 molar ratio of reactants) and solvent choice (e.g., ethanol for higher yield vs. chloroform for faster kinetics). Post-reaction purification by recrystallization (80% ethanol) or column chromatography improves purity. Yield improvements (e.g., 22% in vs. >80% in ) depend on reaction time and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group with H-bonded dimers) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 2.63–2.61 ppm for bromoacetamide protons, δ 7.01–7.73 ppm for benzothiazole aromatic protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 313 for [M+H]+) .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence crystallographic stability and reactivity?

  • Methodological Answer : XRD studies reveal that H-bonded dimers (N–H⋯N, 2.8–3.0 Å) and non-classical interactions (C–H⋯O, 3.2–3.6 Å) stabilize the crystal lattice . The bromine atom’s polarizability enhances halogen bonding (e.g., Br⋯S interactions at 3.4 Å), affecting solubility and reactivity. Computational modeling (DFT) can predict interaction strengths for crystallization screening .

Q. What strategies are effective for regioselective substitution at the bromo site, and how are competing pathways mitigated?

  • Methodological Answer :

  • Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ to target the bromo group. Competing benzothiazole ring reactions are minimized at low temperatures (<40°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts requires inert atmospheres and ligand optimization (e.g., XPhos) to suppress dehalogenation .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while quenching aliquots in acidic media isolates intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to compare IC₅₀ values .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends. For example, 6-ethoxy derivatives show enhanced enzyme inhibition over 6-chloro analogs due to steric and electronic effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) and apply statistical tools (ANOVA) to identify outliers .

Experimental Design and Data Analysis

Q. What protocols are recommended for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration. Measure IC₅₀ via dose-response curves (0.1–100 µM) .
  • Molecular Docking : Simulate binding poses (AutoDock Vina) using crystal structures from the PDB (e.g., 1M17 for EGFR). Prioritize compounds with ΔG < -8 kcal/mol .
  • Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can researchers optimize multi-step synthesis to improve overall yield?

  • Methodological Answer :

  • Stepwise Analysis : Calculate cumulative yield (e.g., 70% per step for 3 steps = 34% overall) and identify bottlenecks (e.g., low-yield bromination).
  • One-Pot Reactions : Combine amidation and cyclization steps using water as a solvent (green chemistry approach) to reduce purification losses .
  • Flow Chemistry : Continuous reactors minimize intermediate degradation and improve scalability .

Tables for Key Data Comparison

Table 1 : Comparison of Synthetic Routes and Yields

MethodReactantsSolventYieldReference
CondensationBromoacetyl chloride + 6-ethoxy-BTACHCl₃22%
One-pot amidationBromoacetic acid + BTA-amineH₂O71%
Pd-catalyzed couplingAryl boronic acid + bromo-BTADMF86%

Table 2 : Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (µM)Reference
2-Bromo-N-(6-ethoxy-BTA)acetamideEGFR kinase0.45
6-Chloro-N-(benzothiazol-2-yl)acetamideVEGFR21.2
6-Methoxy analogTubulin>10

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

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